
2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound featuring distinct functional groups, including a benzamide, triazole, and piperidine structure. Due to its intricate makeup, this compound is of significant interest in various scientific fields such as medicinal chemistry, organic synthesis, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the formation of the 1H-1,2,3-triazole core
The 4-fluoro-3-methylphenyl component is then introduced via substitution reactions, facilitated by appropriate halogenation and subsequent coupling.
The piperidin-4-yl group is usually incorporated through amide bond formation, using standard peptide coupling reagents like EDCI/HOBt under mild conditions to link it with the triazole moiety.
The benzamide structure is finalized via a chlorination reaction using thionyl chloride or similar reagents, followed by coupling with the intermediate formed in the previous steps.
Industrial Production Methods: Industrial methods would likely involve optimization of each reaction step to maximize yield and minimize cost. This can involve continuous flow chemistry techniques, the use of catalysts to speed up reactions, and employing green chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide undergoes oxidation reactions primarily at the piperidine or the aromatic rings.
Reduction: Reduction of this compound can be targeted at the nitro groups or the aromatic system, often utilizing reagents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide and fluorophenyl groups, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidizing agents such as KMnO₄ or H₂O₂
Reducing agents like NaBH₄ or Pd/C
Substitution reactions facilitated by halogens, acid chlorides, or organometallic reagents
Major Products:
Depending on the nature of the reaction, products may range from partially oxidized aromatic derivatives to fully reduced piperidine systems.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex organic compounds, including potential drug candidates.
Serves as a molecular probe in studying reaction mechanisms.
Biology:
Investigated for its biological activity, including potential roles as enzyme inhibitors or receptor modulators.
Useful in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity.
Medicine:
Explored for its therapeutic potential in treating diseases, potentially including inflammation, cancer, and neurological disorders.
Studied for its pharmacokinetics and pharmacodynamics properties to develop as a drug candidate.
Industry:
Used in the manufacture of fine chemicals and intermediates.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is often implicated in binding interactions, while the piperidine and benzamide components modulate the compound's overall activity and selectivity.
It may inhibit or activate pathways related to its biological target, influencing cell signaling, metabolic pathways, or gene expression, which result in observed pharmacological effects.
Comparison with Similar Compounds
2-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
2-chloro-N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Uniqueness:
The presence of both a fluoro and a methyl group on the phenyl ring introduces unique steric and electronic properties that influence the compound's reactivity and interaction with biological targets.
This specific substitution pattern may result in distinct biological activities, making it a valuable candidate for drug discovery and development.
Properties
IUPAC Name |
2-chloro-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2/c1-14-12-16(6-7-19(14)24)29-13-20(26-27-29)22(31)28-10-8-15(9-11-28)25-21(30)17-4-2-3-5-18(17)23/h2-7,12-13,15H,8-11H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASQYVAJPHQSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645918.png)
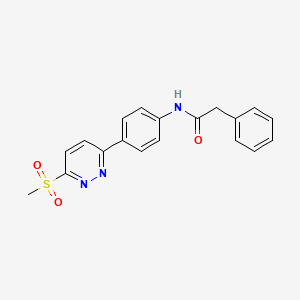
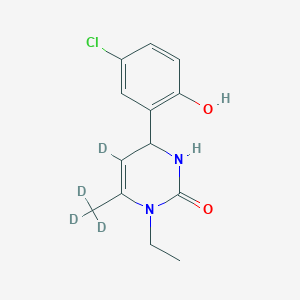
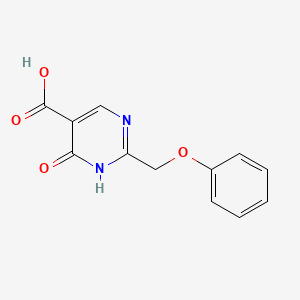
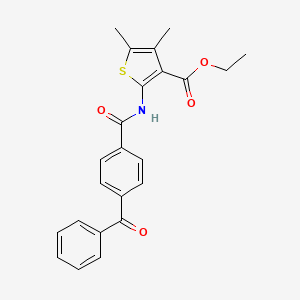
![Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2645924.png)
![N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide](/img/structure/B2645926.png)
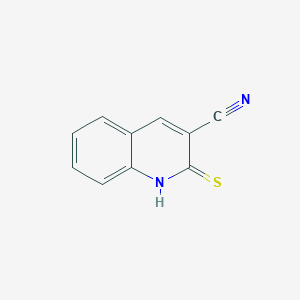
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2645932.png)

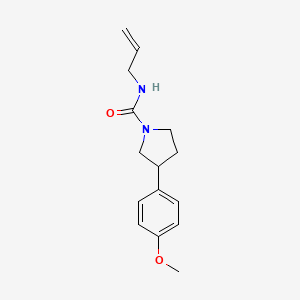
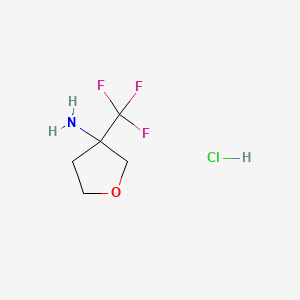
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2645940.png)

